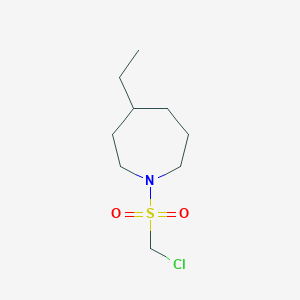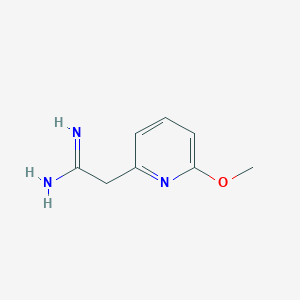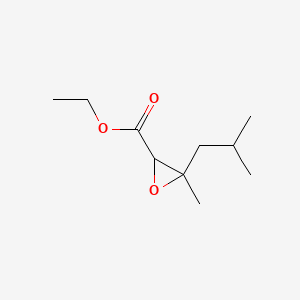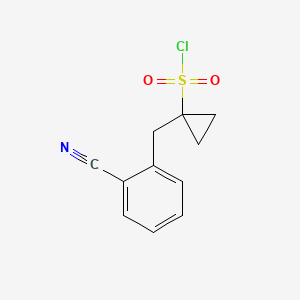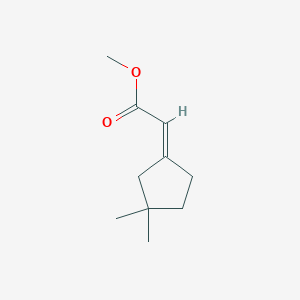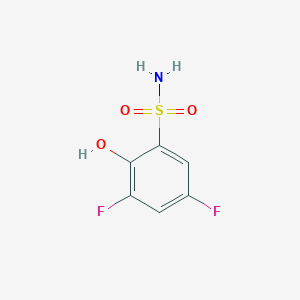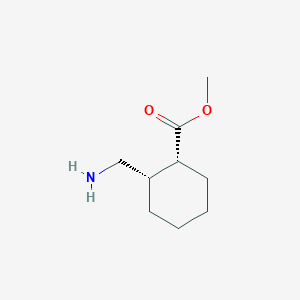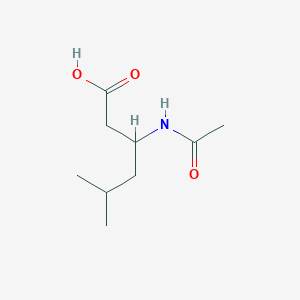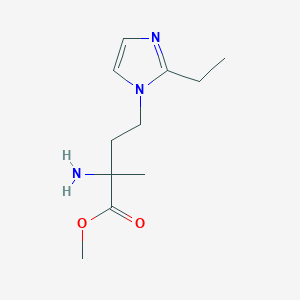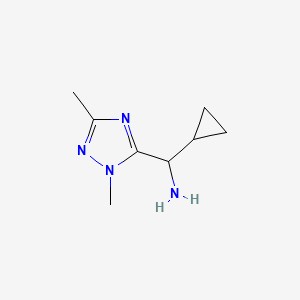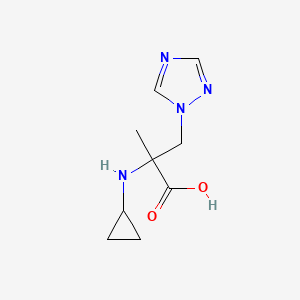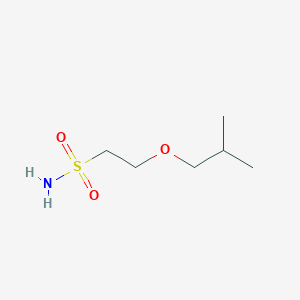![molecular formula C12H7NaO3S B13632779 Sodium dibenzo[b,d]furan-2-sulfinate](/img/structure/B13632779.png)
Sodium dibenzo[b,d]furan-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium dibenzo[b,d]furan-2-sulfinate is a chemical compound with the molecular formula C₁₂H₉NaO₃S and a molecular weight of 256.25 g/mol . It is a sodium salt derivative of dibenzo[b,d]furan-2-sulfinic acid and is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium dibenzo[b,d]furan-2-sulfinate typically involves the sulfonation of dibenzo[b,d]furan. This can be achieved through the reaction of dibenzo[b,d]furan with sulfur dioxide and sodium hydroxide under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through filtration, washing, and drying processes.
Chemical Reactions Analysis
Types of Reactions: Sodium dibenzo[b,d]furan-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under basic conditions.
Major Products:
Oxidation: Dibenzo[b,d]furan-2-sulfonic acid.
Reduction: Dibenzo[b,d]furan-2-sulfide.
Substitution: Various substituted dibenzo[b,d]furan derivatives.
Scientific Research Applications
Sodium dibenzo[b,d]furan-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of organosulfur compounds. It acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium dibenzo[b,d]furan-2-sulfinate involves its interaction with molecular targets and pathways in biological systems. It can inhibit specific enzymes or proteins, leading to various biological effects. For example, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . This inhibition can lead to improved insulin sensitivity and potential therapeutic effects for diabetes.
Comparison with Similar Compounds
- Dibenzo[b,d]furan-2-sulfonic acid
- Dibenzo[b,d]furan-2-sulfide
- Dibenzo[b,d]furan-2-sulfonamide
Comparison: Sodium dibenzo[b,d]furan-2-sulfinate is unique due to its sulfinic acid group, which imparts distinct chemical reactivity compared to its sulfonic acid and sulfide counterparts. This makes it a versatile reagent in various chemical transformations and industrial applications .
Properties
Molecular Formula |
C12H7NaO3S |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
sodium;dibenzofuran-2-sulfinate |
InChI |
InChI=1S/C12H8O3S.Na/c13-16(14)8-5-6-12-10(7-8)9-3-1-2-4-11(9)15-12;/h1-7H,(H,13,14);/q;+1/p-1 |
InChI Key |
AEWMBLTUXLQJLD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


